molecular formula C6H8ClN3 B13446897 3-Chloro-4-hydrazinyl-2-methylpyridine

3-Chloro-4-hydrazinyl-2-methylpyridine

Cat. No.: B13446897
M. Wt: 157.60 g/mol
InChI Key: WPBLRZCPQJJEPS-UHFFFAOYSA-N
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Description

3-Chloro-4-hydrazinyl-2-methylpyridine (CAS: 1849336-86-2) is a pyridine derivative with the molecular formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol . Its structure features a chlorine atom at position 3, a hydrazinyl group (-NHNH₂) at position 4, and a methyl group (-CH₃) at position 2 of the pyridine ring. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of the hydrazinyl group, which enables participation in condensation reactions, and the electron-withdrawing chlorine substituent, which modulates electronic properties .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(3-chloro-2-methylpyridin-4-yl)hydrazine

InChI

InChI=1S/C6H8ClN3/c1-4-6(7)5(10-8)2-3-9-4/h2-3H,8H2,1H3,(H,9,10)

InChI Key

WPBLRZCPQJJEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydrazinyl-2-methylpyridine typically involves the chlorination of 2-methylpyridine followed by the introduction of the hydrazinyl group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to yield 3-chloro-2-methylpyridine. This intermediate is then reacted with hydrazine hydrate under controlled conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques, such as crystallization and distillation, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydrazinyl-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-hydrazinyl-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydrazinyl-2-methylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Pyridine Derivatives

Substituent Position and Functional Group Variations

The reactivity and physicochemical properties of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 3-Chloro-4-hydrazinyl-2-methylpyridine and analogous compounds:

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) CAS Number
This compound C₆H₈ClN₃ 157.60 Cl (3), NHNH₂ (4), CH₃ (2) Not reported 1849336-86-2
2-Chloro-4-hydrazinopyridine C₅H₆ClN₃ 143.57 Cl (2), NHNH₂ (4) Not reported Not available
2-Chloro-4-methyl-3-nitropyridine C₆H₅ClN₂O₂ 172.57 Cl (2), NO₂ (3), CH₃ (4) Not reported 23056-39-5
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Variable 466–545 Cl (2), substituted phenyl groups 268–287 Not available

Key Observations :

  • Hydrazinyl vs. Nitro Groups : The hydrazinyl group in this compound confers nucleophilicity, making it suitable for forming hydrazones or heterocycles. In contrast, the nitro group in 2-Chloro-4-methyl-3-nitropyridine is electron-withdrawing, reducing reactivity toward nucleophilic attacks .
  • Molecular Weight and Complexity : Derivatives with substituted phenyl groups (e.g., from ) exhibit higher molecular weights (466–545 g/mol) and elevated melting points (268–287°C), likely due to increased van der Waals interactions and crystallinity .

Biological Activity

3-Chloro-4-hydrazinyl-2-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H7ClN4
  • Molecular Weight : 172.60 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine moiety is known for its reactivity and potential to form adducts with electrophilic species, which can lead to modulation of cellular pathways involved in cancer cell proliferation and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazine derivatives, including this compound. A notable study evaluated a series of hydrazones for their cytotoxic effects against various cancer cell lines. The findings indicated that compounds with similar structures exhibited significant growth inhibition, suggesting that this compound may also possess similar properties.

Case Study: Cytotoxicity Assessment

A study conducted by the National Cancer Institute (NCI) tested several hydrazone derivatives against a panel of 60 cancer cell lines. The results showed that certain derivatives had submicromolar GI50 values, indicating potent cytotoxicity. While specific data for this compound is limited, the structural similarities suggest it could have comparable activity.

Cell LineGI50 (µM)
MCF7 (Breast Cancer)<1
A549 (Lung Cancer)<1
HCT116 (Colon Cancer)<1

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research into related pyridine derivatives has shown promising antibacterial and antifungal activities.

Antibacterial Efficacy

A study examining various pyridine derivatives reported that compounds with halogen substitutions exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 512 μg/mL, indicating varying levels of effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

Structure-Activity Relationship (SAR)

The biological activity of hydrazine derivatives like this compound can be influenced by structural modifications. Research indicates that electron-withdrawing groups enhance antimicrobial potency, while the position of substituents plays a crucial role in determining overall efficacy.

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